N-Benzyl-3-methoxy-1-propanamine hydrochloride
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Overview
Description
N-Benzyl-3-methoxy-1-propanamine hydrochloride is a chemical compound with the molecular formula C11H18ClNO. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically found in a powdered form and is known for its stability under normal storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-methoxy-1-propanamine hydrochloride involves several steps. One common method includes the reaction of benzylamine with 3-methoxypropyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and pH can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-methoxy-1-propanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of benzyl-3-methoxy-1-propanone.
Reduction: Formation of benzyl-3-methoxy-1-propanol.
Substitution: Formation of various substituted benzyl-3-methoxy-1-propanamines.
Scientific Research Applications
N-Benzyl-3-methoxy-1-propanamine hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: In studies involving neurotransmitter analogs and receptor binding assays.
Industry: Used in the manufacture of specialty chemicals and as a precursor in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of N-Benzyl-3-methoxy-1-propanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-3-methoxy-1-propanamine: The non-hydrochloride form of the compound.
3-Methoxypropylamine: A simpler analog without the benzyl group.
Benzylamine: Lacks the methoxy and propyl groups.
Uniqueness
N-Benzyl-3-methoxy-1-propanamine hydrochloride is unique due to its combination of the benzyl, methoxy, and propylamine groups, which confer specific chemical properties and biological activities. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-benzyl-3-methoxypropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-13-9-5-8-12-10-11-6-3-2-4-7-11;/h2-4,6-7,12H,5,8-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEHNXXTAGBLOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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